1,3-Difluoro-5-(3-nitrophenyl)benzene
Overview
Description
“1,3-Difluoro-5-(3-nitrophenyl)benzene” is a chemical compound with the molecular formula C12H7F2NO21. It is a derivative of difluorobenzene, carrying fluoro groups at positions 1 and 32.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines3. Another study prepared 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene by three different ways: as a byproduct of direct fluorination of 1,2-bis(3-nitrophenyl)disulfane, by direct fluorination of 4-nitro-1-(pentafluorosulfanyl)benzene, and by fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene4.Molecular Structure Analysis
The molecular structure of “1,3-Difluoro-5-(3-nitrophenyl)benzene” can be analyzed using its IUPAC Standard InChI: InChI=1S/C12H7F2NO2/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(6-8)15(16)17/h1-7H5. This structure is also available as a 2d Mol file or as a computed 3d SD file6.
Chemical Reactions Analysis
The chemical reactions involving “1,3-Difluoro-5-(3-nitrophenyl)benzene” are not explicitly mentioned in the search results. However, a study on a similar compound, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, suggests that it was prepared by three different methods, indicating potential reactivity4.Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Difluoro-5-(3-nitrophenyl)benzene” are not explicitly mentioned in the search results. However, a similar compound, 1,3-Difluorobenzene, is reported to be insoluble in water and stable under normal temperatures and pressures8.Scientific Research Applications
Synthesis and Nucleophilic Aromatic Substitution
1,3-Difluoro-5-(3-nitrophenyl)benzene can undergo nucleophilic aromatic substitution reactions to produce novel benzene derivatives. For instance, studies have demonstrated the synthesis of compounds through direct fluorination and nucleophilic substitution, leading to materials that exhibit unique chemical behaviors due to the introduction of various nucleophiles (Ajenjo et al., 2016). These reactions are pivotal for the development of advanced materials with potential applications in electronics and pharmaceuticals.
Development of Liquid Crystals and Fluorescent Materials
The structural modification of 1,3-Difluoro-5-(3-nitrophenyl)benzene has contributed to the creation of liquid crystals and fluorescent materials with enhanced properties. Research on fluorinated compounds, including those derived from 1,3-Difluoro-5-(3-nitrophenyl)benzene, has led to substances that exhibit enantiotropic mesophases and intense photoluminescence, offering new possibilities for the development of optoelectronic devices (Hu et al., 2014). These findings underscore the compound's utility in synthesizing materials with specific optical characteristics.
Heterogeneous Catalysis
The compound's derivatives have been explored as catalysts in chemical reactions, demonstrating the versatility of 1,3-Difluoro-5-(3-nitrophenyl)benzene in facilitating various chemical transformations. For example, metal-organic frameworks (MOFs) incorporating derivatives of this compound have shown potential as efficient and recyclable catalysts for specific organic reactions, highlighting its application in green chemistry (Zhao et al., 2013).
Photophysical Studies
The modification of 1,3-Difluoro-5-(3-nitrophenyl)benzene has enabled the study of photophysical properties, leading to insights into the electronic and optical behavior of fluorinated compounds. Research on benzene derivatives, including those related to 1,3-Difluoro-5-(3-nitrophenyl)benzene, has shed light on the effects of fluorination on molecular properties, such as charge transfer and emission tuning, which are crucial for designing materials for electronic and photonic applications (Bae et al., 2014).
Safety And Hazards
The safety and hazards associated with “1,3-Difluoro-5-(3-nitrophenyl)benzene” are not explicitly mentioned in the search results. However, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition9.
Future Directions
The future directions for “1,3-Difluoro-5-(3-nitrophenyl)benzene” are not explicitly mentioned in the search results. However, it is noted that this compound is used in diverse scientific research, suggesting potential for innovative applications in fields like organic synthesis, medicinal chemistry, and materials science10.
properties
IUPAC Name |
1,3-difluoro-5-(3-nitrophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(6-8)15(16)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGTYJUVIDNFBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470618 | |
Record name | 1,3-difluoro-5-(3-nitrophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-5-(3-nitrophenyl)benzene | |
CAS RN |
865856-72-0 | |
Record name | 1,3-difluoro-5-(3-nitrophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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